molecular formula C5H6ClN3 B1363166 3-Chloro-2-hydrazinopyridine CAS No. 22841-92-5

3-Chloro-2-hydrazinopyridine

Cat. No.: B1363166
CAS No.: 22841-92-5
M. Wt: 143.57 g/mol
InChI Key: XAYCTBDPZIKHCW-UHFFFAOYSA-N
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Description

3-Chloro-2-hydrazinopyridine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a hydrazine group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-hydrazinopyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, 2,3-dichloropyridine can be reacted with hydrazine hydrate in an organic solvent such as ethanol, tetrahydrofuran, or dimethylformamide under reflux conditions to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-hydrazinopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of acetic acid as a catalyst.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the hydrazine group.

    Condensation Products: Hydrazones and related compounds.

Scientific Research Applications

3-Chloro-2-hydrazinopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-hydrazinopyridine and its derivatives involves interactions with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can result in antimicrobial, anticancer, or other therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

    2-Hydrazinopyridine: Lacks the chlorine atom at the third position, leading to different reactivity and applications.

    3-Chloro-2-methylpyridine: Contains a methyl group instead of a hydrazine group, resulting in different chemical properties and uses.

    3-Chloro-2-aminopyridine:

Uniqueness: 3-Chloro-2-hydrazinopyridine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

(3-chloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYCTBDPZIKHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945540
Record name 3-Chloro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22841-92-5
Record name 3-Chloro-2-hydrazinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22841-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloro-pyridin-2-yl)-hydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 30 ml of an n-butanol solution containing 7.0 g of 2,3-dichloropyridine were added 7.1 g of hydrazine monohydrate and 6.54 g of anhydrous potassium carbonate, and the mixture was heated under reflux for 17.5 hours. After cooling, the precipitate was collected by filtration to yield 6.07 g of the title compound.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Chloro-2-hydrazinopyridine in organic synthesis?

A: this compound is a valuable building block in organic synthesis. It serves as a precursor to various heterocyclic compounds with potential biological activities. For example, it can react with diethyl maleate to produce Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate [], or with ethyl formate derivatives to synthesize 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid []. These resulting compounds represent scaffolds often explored for pharmaceutical and agrochemical applications.

Q2: Can you describe a typical synthetic route for this compound?

A: A common method involves a two-step process. First, commercially available 3-aminopyridine undergoes diazotization and substitution reactions to yield 2,3-dichloropyridine. This intermediate then reacts with hydrazine hydrate in an aqueous solution to produce this compound [, ]. The product can be used directly in subsequent reactions without further purification [], contributing to the efficiency of this synthetic route.

Q3: Has this compound or its derivatives shown any promising biological activities?

A: While the provided research primarily focuses on synthesis, one study [] reports promising antifungal activity for a derivative of this compound. When tested at a concentration of 100 μg/ml, the derivative demonstrated significant inhibition against bacterial spot disease in tomatoes (82.54% inhibition rate) and fusarium wilt in cucumbers (71.11% inhibition rate). This finding suggests potential applications for this compound derivatives in developing new agricultural fungicides.

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